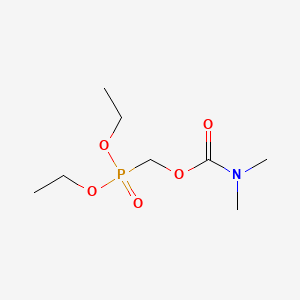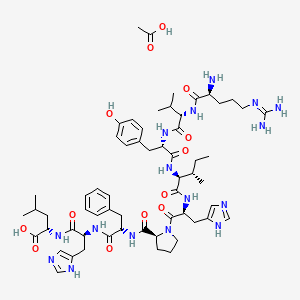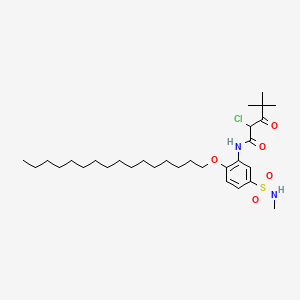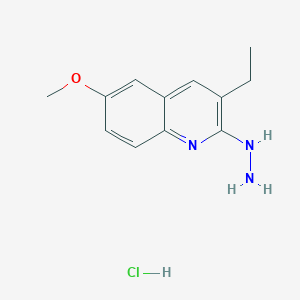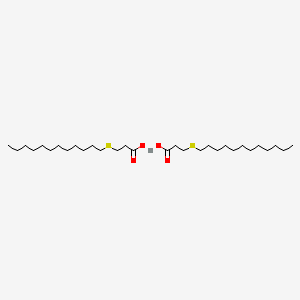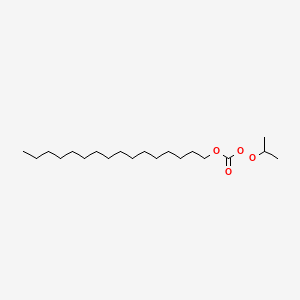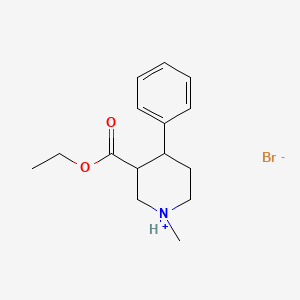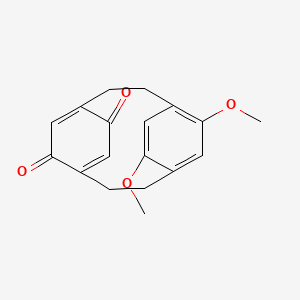
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by a paracyclophane core with two methoxy groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the preparation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene, followed by a series of reactions including carbon chain extension, hydrolysis, and purification . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to handle highly reactive intermediates such as organolithium and organomagnesium species . These methods allow for better control over reaction conditions and scalability, making the production process more efficient and safer.
化学反応の分析
Types of Reactions
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and optoelectronic devices.
作用機序
The mechanism of action of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may act on dopamine transporters or other neurotransmitter systems, affecting neuronal signaling .
類似化合物との比較
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A series of psychedelic drugs with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties and interaction with neurotrophin receptors.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- stands out due to its paracyclophane core, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
特性
CAS番号 |
55122-59-3 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChIキー |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


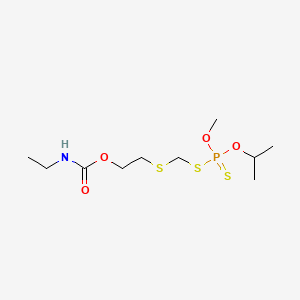

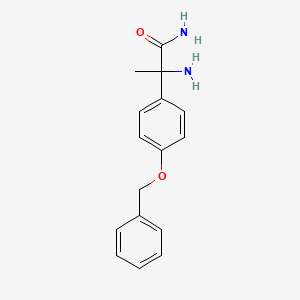
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
